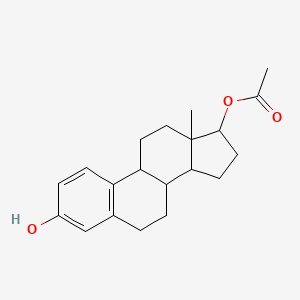

beta-Estradiol 17-acetate

Description

Conceptual Framework of Estradiol (B170435) Derivatives in Experimental Biology

Estradiol derivatives are fundamental in experimental biology for dissecting the mechanisms of estrogen action. By modifying the core estradiol structure, researchers can alter properties such as binding affinity for estrogen receptors (ERα and ERβ), metabolic stability, and tissue selectivity. nih.govmdpi.com These modifications allow for the development of specific molecular probes to study estrogen signaling pathways, receptor function, and the physiological effects of estrogens in different cell types and tissues. nih.govbenthamscience.comnih.gov

Esterification of estradiol, as seen in beta-estradiol 17-acetate, is a common strategy to create prodrugs. wikipedia.org A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug. nih.gov In the case of estradiol esters, they are hydrolyzed by esterases to release the active 17β-estradiol. wikipedia.org This approach can enhance the bioavailability and prolong the duration of action of estradiol in experimental settings. wikipedia.orgtaylorandfrancis.com

The conceptual framework for using estradiol derivatives involves:

Probing Receptor Interactions: Derivatives with altered structures help in mapping the ligand-binding domain of estrogen receptors and understanding the structural requirements for agonist versus antagonist activity. nih.gov

Investigating Metabolism: Studying how different derivatives are metabolized provides insight into the enzymes and pathways involved in estrogen processing and inactivation.

Achieving Targeted Effects: By modifying the estradiol molecule, researchers aim to develop compounds with tissue-selective or receptor-subtype-selective actions, which can be powerful tools for studying the specific roles of estrogens in different physiological contexts. nih.gov

Significance of this compound as a Research Probe and Prodrug Model

This compound holds particular significance in research due to its function as both a research probe and a prodrug model.

As a research probe , it is used to investigate estrogen-dependent processes. For instance, it has been employed in studies to understand the effects of estrogens on the vitality and proliferation of specific cell types, such as human brain microvascular endothelial cells (hBMECs). nih.govnih.gov In one study, the addition of 10 nM β-estradiol 17-acetate to the culture medium was found to be a critical factor in promoting the adhesion and proliferation of these cells, highlighting the protective role of estrogens on microvessels. nih.gov It has also been used in toxicological studies to assess the impact of environmental chemicals, like triclosan, on fish. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

As a prodrug model , this compound exemplifies how esterification can modify the pharmacokinetic profile of estradiol. wikipedia.org Although it is essentially inactive on its own, with a significantly lower affinity for estrogen receptors compared to estradiol, it is readily converted to the highly active 17β-estradiol in vivo. wikipedia.orgwikipedia.org This characteristic makes it a useful tool for studying the sustained effects of estrogen in long-term cell culture experiments or in animal models, as it provides a stable and continuous source of the active hormone. nih.gov

Historical Context of Estradiol Ester Research Methodologies

The exploration of estrogen esters dates back to the early 20th century, following the isolation of estrogen in 1929. rochester.edu The first commercially available estrogen ester was estradiol benzoate, introduced in 1933. wikipedia.org This marked the beginning of extensive research into modifying the estradiol molecule to improve its therapeutic properties.

Early research focused on overcoming the poor oral bioavailability and rapid metabolism of natural estradiol. drugbank.com Esterification was identified as a key method to protect the estradiol molecule from first-pass metabolism in the liver and to create a depot effect when administered via intramuscular injection, leading to a longer duration of action. wikipedia.orgtaylorandfrancis.com

Over the decades, a wide array of estradiol esters have been synthesized and studied, including estradiol valerate (B167501), cypionate, and acetate (B1210297). wikipedia.org Research methodologies evolved from simple in vivo assays measuring physiological responses in animals to more sophisticated techniques, including:

Radioligand binding assays to determine the affinity of different esters for estrogen receptors. researchgate.net

Cell-based reporter gene assays to quantify the estrogenic or antiestrogenic activity of these compounds. mdpi.com

High-performance liquid chromatography (HPLC) methods to analyze the pharmacokinetics and metabolism of estradiol esters. chemsrc.com

Molecular modeling and docking studies to predict the interaction of estradiol derivatives with estrogen receptors at the atomic level. mdpi.comnih.gov

This historical progression of research has provided a deep understanding of the structure-activity relationships of estradiol esters and has paved the way for the rational design of novel estrogenic compounds for both research and clinical applications.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1743-60-8 |

| Molecular Formula | C₂₀H₂₆O₃ |

| Molecular Weight | 314.42 g/mol sigmaaldrich.comsigmaaldrich.comscbt.com |

| Appearance | White to light yellow powder or crystal tcichemicals.com |

| Melting Point | 218.0 to 222.0 °C tcichemicals.com |

| Solubility | Soluble in chloroform (B151607) (50 mg/mL) and DMSO (62 mg/mL). sigmaaldrich.comselleckchem.com |

| IUPAC Name | [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHOQNJVHDHYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Research

Research on Esterification Pathways for Estradiol (B170435) Derivatives

The synthesis of estradiol esters, particularly at the 17-position, is a significant area of chemical research aimed at modifying the physicochemical properties of estradiol. Esterification at the 17β-hydroxyl group to form compounds like beta-estradiol 17-acetate is primarily pursued to enhance lipophilicity. This modification influences the compound's absorption and metabolic fate, effectively creating a prodrug that is hydrolyzed in the body to release the active estradiol. helsinki.fiwikipedia.org

Traditional chemical synthesis routes to achieve selective 17-esterification often face the challenge of the higher reactivity of the phenolic 3-hydroxyl group on the A-ring of the steroid. Direct acylation of estradiol with reagents like acetic anhydride (B1165640) typically results in the preferential formation of the 3-acetate ester. To circumvent this, a common strategy involves a protection-acylation-deprotection sequence. The 3-hydroxyl group is first protected, for example, as a benzyl (B1604629) ether. The free 17β-hydroxyl group is then acylated, and the protecting group is subsequently removed to yield the desired 17-ester. lookchem.com

More contemporary research has focused on developing more efficient and regioselective methods. Chemo-enzymatic strategies, in particular, have gained prominence. Lipases, a class of enzymes, have demonstrated remarkable ability to selectively catalyze the acylation of the 17-hydroxyl group under mild conditions, thus avoiding the need for complex protection and deprotection steps. Lipases from sources such as Candida antarctica (often immobilized as CALB) and Candida rugosa are frequently employed. These enzymatic reactions are typically conducted in organic solvents to shift the equilibrium towards ester synthesis rather than hydrolysis. The choice of the acyl donor is also critical; vinyl acetate (B1210297) is often used as it generates a volatile byproduct (acetaldehyde), which helps to drive the reaction to completion.

A comparative overview of these synthetic pathways is presented below.

| Acylation Method | Key Reagents/Catalysts | Primary Characteristics | Selectivity for 17-position |

| Direct Chemical Acylation | Acetic anhydride, Pyridine | Simple one-step process, but lacks regioselectivity. | Low, favors 3-position. |

| Protection-Acylation-Deprotection | Benzyl chloride, Acetic anhydride, Pd/C | Multi-step, high yielding, and highly selective. lookchem.com | High |

| Enzymatic Acylation | Lipase (e.g., CALB, Candida rugosa lipase), Vinyl acetate, Organic solvent | Highly regioselective, mild reaction conditions, environmentally benign. | Very High |

| Chemo-enzymatic Synthesis | Immobilized lipase, various acyl donors | Combines chemical steps with enzymatic catalysis for optimized processes. beilstein-journals.org | High to Very High |

Exploration of Novel Synthetic Routes for this compound

One such advanced technique is microwave-assisted synthesis. The application of microwave irradiation can dramatically accelerate reaction rates in both chemical and enzymatic transformations. This has been applied to the esterification of steroids, potentially leading to higher yields in significantly shorter time frames compared to conventional heating methods.

Flow chemistry represents another frontier in the synthesis of steroid derivatives. By conducting reactions in continuous flow reactors rather than in traditional batch vessels, chemists can achieve superior control over reaction parameters like temperature, pressure, and mixing. This often translates to improved product yields, enhanced safety, and better scalability. The use of packed-bed reactors containing immobilized enzymes, for instance, allows for the continuous production of the desired ester with easy separation of the catalyst from the product stream. beilstein-journals.org

The use of unconventional solvent systems, such as ionic liquids, has also been explored. Ionic liquids can enhance the stability and activity of enzymes like lipases in non-aqueous media, sometimes improving the regioselectivity of the acylation reaction.

Characterization of Structural Modifications for Research Purposes

For research purposes, particularly in metabolic and receptor-binding studies, structurally modified versions of this compound are invaluable. These modifications typically involve isotopic labeling.

Isotopic labeling with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) is a key tool in pharmacokinetic studies. For example, deuterium-labeled estradiol can be synthesized and used as an internal standard for quantitative analysis by mass spectrometry. nih.gov The synthesis of C-2 and C-4 deuterium-labeled estradiol-17β has been achieved from chloromercurio derivatives in refluxing deuterated acetic acid and water. nih.gov

For studies requiring high sensitivity, such as receptor binding assays or in vivo imaging, radiolabeling with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) is employed. The synthesis of ¹⁴C-labeled 17β-estradiol has been a subject of research to facilitate biological studies. acs.org The synthesis of these labeled compounds requires specialized handling and purification techniques to manage radioactivity and ensure chemical and radiochemical purity.

The characterization of these structurally modified compounds relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise location of isotopic labels. Mass Spectrometry (MS) is used to confirm the molecular weight and isotopic enrichment, while Infrared (IR) spectroscopy helps to verify functional groups.

Comparison of Derivatization Strategies for Controlled Release Studies

This compound is itself a prodrug of estradiol, where the 17-acetate ester serves to prolong the hormone's release and activity. wikipedia.org The esterification increases the lipophilicity of the molecule, allowing it to be stored in adipose tissue after administration and then slowly hydrolyzed by esterase enzymes in the body to release active estradiol. helsinki.fiwikipedia.org

Research into controlled release has explored a variety of ester derivatives of estradiol to modulate its pharmacokinetic profile. A key finding is that the length and structure of the acyl chain at the 17-position directly influence the rate of hydrolysis and the duration of action. wikipedia.org Longer and bulkier ester groups generally lead to slower hydrolysis and a more sustained release of estradiol. wikipedia.org

This principle has led to the development of several estradiol esters for therapeutic use, each with a distinct release profile. For example, estradiol valerate (B167501) and estradiol cypionate are esters with longer carbon chains than the acetate, resulting in increased lipophilicity and a longer duration of action when administered via intramuscular injection. wikipedia.orgdrugbank.com

The table below compares different estradiol esters based on their acyl chain and the resulting impact on their release characteristics.

| Estradiol Ester | Acyl Group | Relative Lipophilicity | Relative Duration of Action (Intramuscular) |

| Estradiol Acetate | Acetyl | Moderate | Short |

| Estradiol Valerate | Valeryl | High | Intermediate |

| Estradiol Cypionate | Cyclopentylpropionyl | Very High | Long |

| Estradiol Enanthate | Heptanoyl | Very High | Long wikipedia.org |

| Estradiol Undecylate | Undecylenoyl | Extremely High | Very Long wikipedia.org |

This ability to tune the duration of action by modifying the ester group is a cornerstone of developing long-acting injectable hormone therapies.

Enzymatic and Biochemical Biotransformation Studies

Investigations into Enzymatic Hydrolysis of Beta-Estradiol 17-acetate

The primary route of activation for this compound is through enzymatic hydrolysis, a process that cleaves the acetate (B1210297) group at the C-17 position, releasing the pharmacologically active beta-estradiol.

Esterases are a broad class of enzymes responsible for the hydrolysis of ester bonds. These "nonspecific" enzymes, found in various tissues, are known to hydrolyze short-chain esters of steroid hormones, including this compound. oup.com The hydrolysis of the ester bond is a key metabolic pathway, yielding estradiol (B170435) and acetic acid. This enzymatic action is crucial for both the hormonal effects and the subsequent catabolism of the compound. oup.com While it is a reasonable assumption that these general esterases are responsible for the hydrolysis of naturally occurring steroid esters, there is evidence to suggest that the esterase that hydrolyzes estradiol 17-acetate may be distinct from the enzyme that acts on longer-chain fatty acid esters of estradiol. oup.comoup.com

Research has focused on identifying the specific enzymes and their locations responsible for the hydrolysis of this compound. Studies using in vitro models with various tissue preparations have shed light on this process. For instance, investigations with human and animal skin have shown that hydrolytic enzymes capable of metabolizing this compound to beta-estradiol are present. nih.gov In human skin, the highest concentration of these enzymes is found in the basement layer, approximately 80-120 micrometers from the surface. nih.gov In contrast, the distribution is more even throughout the upper layers of hairless dog skin. nih.gov

Further characterization in mouse plasma has identified a specific protein, Esterase 1, as being responsible for a significant portion of the phorbol-12-ester hydrolase activity. nih.gov This enzyme also demonstrates activity against a variety of other ester substrates, including the 17-beta-esters of estradiol. nih.gov In MCF-7 human breast cancer cells, which are sensitive to estrogen, esterase activity that hydrolyzes estradiol acetate has been found to increase in the presence of estradiol, with the majority of this activity located in the cytoplasmic fraction. researchgate.net

Several factors can influence the rate and extent of hydrolytic activity in in vitro experimental setups. The choice of tissue preparation is critical, as enzyme distribution varies. For example, studies have utilized rat liver microsomes as a model system to investigate steroid esterification. oup.com The presence of co-factors can also play a role; for instance, mitochondrial 2- and 4-hydroxylations of estradiol 17-sulfate were enhanced by the addition of calcium ions. ebi.ac.uk

The substrate itself and its concentration can also impact enzymatic activity. For example, the length of the ester chain can affect the rate of hydrolysis. acs.org Additionally, the presence of other steroids can competitively inhibit the esterification of estradiol, suggesting they may be substrates for the same enzyme. oup.com The pH and temperature of the incubation medium are also critical parameters, with optimal conditions varying depending on the specific enzyme being studied. nih.govresearchgate.net For instance, a 17β-estradiol degrading enzyme from Microbacterium sp. MZT7 showed the highest activity at 40°C and a pH of 9. nih.govresearchgate.net

Identification and Characterization of Specific Hydrolytic Enzymes in Biological Matrices

Comparative Biotransformation Profiles Across Animal Models (e.g., human, dog, rat, mouse)

The metabolism of this compound can vary significantly across different species. Comparative studies are essential for extrapolating data from animal models to humans.

In vitro studies on skin metabolism have revealed species-specific differences in the distribution of hydrolytic enzymes. nih.gov The total metabolic activity in the epidermis of human, hairless dog, and hairless mouse skin for the conversion of this compound to beta-estradiol was found to be 2.59, 8.03, and 0.33 x 10⁻⁴ µg/ml/µm/h, respectively. nih.gov In the whole skin layers, the activity in hairless dog and hairless mouse skin was 3.35 and 1.85 x 10⁻⁴ µg/ml/µm/h, respectively. nih.gov These findings suggest that hairless dog skin may be a suitable model for in vivo human skin metabolism, while hairless mouse skin may be a good model for in vitro studies. nih.gov

In rats, orally administered estradiol-17 beta-17-stearate showed a stronger estrogenic effect compared to estradiol-17 beta, which could be due to a slower, sustained release of estradiol by esterases. researchgate.net Mouse plasma contains Esterase 1, which hydrolyzes 17-beta-esters of estradiol. nih.gov Studies in fish species like medaka, fathead minnow, and zebrafish have also been used to compare susceptibility to estrogens, with medaka showing a higher sensitivity to 17 beta-estradiol. nih.govresearchgate.net

Interactive Data Table: Comparative Metabolic Activity in Skin

Research on Metabolic Pathways Beyond De-esterification

Following hydrolysis to beta-estradiol, the molecule undergoes further metabolic transformations. These pathways are crucial for its eventual elimination from the body and can also produce metabolites with their own biological activities.

A major metabolic pathway for estradiol is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. oup.com This process can occur at various positions on the steroid nucleus, leading to a variety of hydroxylated metabolites. The primary sites of hydroxylation are the C-2 and C-4 positions of the aromatic A-ring, forming catechol estrogens. ebi.ac.ukoup.com Other sites of hydroxylation include C-6, C-7, C-15, and C-16. ebi.ac.ukoup.comnih.gov

Studies using human liver microsomes and recombinant human CYP isoforms have identified specific enzymes involved in these reactions. CYP1A2 and CYP3A4 are major enzymes responsible for 2-hydroxylation, while CYP1B1 primarily catalyzes 4-hydroxylation. oup.com The metabolites 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026) have been shown to be even more potent inhibitors of cardiac fibroblast growth than the parent 17β-estradiol. ahajournals.org Research has also shown that estradiol 17-sulfate can be directly hydroxylated without prior cleavage of the sulfate (B86663) group, with different CYP isoforms showing varying activities for the 2- and 4-hydroxylation of the sulfated versus the free form of estradiol. ebi.ac.ukjst.go.jp

Interactive Data Table: Major Hydroxylated Metabolites of Estradiol

Conjugation Studies (Glucuronidation, Sulfation)

The biotransformation of this compound is characterized primarily by its function as a prodrug. In vivo, it undergoes rapid and extensive hydrolysis to form its pharmacologically active metabolite, beta-estradiol. fda.govdrugbank.comnih.gov This conversion is a critical first step, and consequently, the majority of conjugation studies focus on the subsequent metabolism of beta-estradiol rather than the intact ester. Systemic exposure to this compound itself is not significant following administration. fda.gov

The esterification at the 17-position effectively blocks this site from direct conjugation. Therefore, any theoretical direct conjugation of this compound would occur at the free 3-hydroxyl group. While the chemical synthesis of compounds like 17β-estradiol 17-acetate 3-β-D-glucuronide is feasible, detailed enzymatic studies focusing on the direct glucuronidation or sulfation of this compound are not extensively reported in the scientific literature. The predominant metabolic pathway involves hydrolysis followed by the conjugation of beta-estradiol.

The following sections detail the research findings on the glucuronidation and sulfation of beta-estradiol, the primary active metabolite of this compound.

Glucuronidation is a major pathway for the metabolism and elimination of beta-estradiol. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the hydroxyl groups of estradiol, increasing its water solubility for excretion. wikipedia.org Glucuronidation can occur at either the 3-hydroxyl or the 17-hydroxyl position, and different UGT isoforms exhibit distinct regioselectivity. nih.govoup.com

Research using human liver microsomes and recombinant UGT enzymes has identified several key isoforms involved in estradiol glucuronidation. UGT1A1 is primarily responsible for forming estradiol-3-glucuronide, while UGT2B7 preferentially catalyzes the formation of estradiol-17-glucuronide. oup.compsu.edu Other isoforms, including UGT1A3, UGT1A4, and UGT1A8, also contribute to a lesser extent. nih.govoup.com

Kinetic studies have revealed differences in how these enzymes handle beta-estradiol. For instance, UGT1A1-catalyzed estradiol-3-glucuronidation shows autoactivation kinetics (homotropic activation), where the binding of the substrate molecule enhances the enzyme's activity. psu.edu In contrast, the formation of estradiol-17-glucuronide by other UGTs, like UGT2B7, typically follows standard Michaelis-Menten kinetics. psu.edu

Table 1: Kinetic Parameters of beta-Estradiol Glucuronidation by Key Human UGT Isoforms

| UGT Isoform | Metabolite Formed | Kinetic Model | Km / S50 (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|---|

| UGT1A1 | Estradiol-3-glucuronide | Hill Kinetics | 22 (S50) | - | psu.edu |

| UGT2B7 | Estradiol-17-glucuronide | Michaelis-Menten | 7 | 111 | psu.edu |

| UGT1A10 | Estradiol-3-glucuronide | Michaelis-Menten with Substrate Inhibition | 2.9 | - | nih.gov |

| UGT2A1 | Estradiol-17-glucuronide | Michaelis-Menten | 113 | - | nih.gov |

Sulfation is another critical conjugation pathway for inactivating beta-estradiol. This process is mediated by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the steroid. portlandpress.com Like glucuronidation, sulfation can occur at the 3- or 17-position of the estradiol molecule.

The primary enzyme responsible for the sulfation of beta-estradiol at physiological concentrations is estrogen sulfotransferase (SULT1E1). portlandpress.comnih.govnih.gov Other sulfotransferases, such as SULT1A1 and SULT2A1, can also sulfate estradiol. portlandpress.comresearchgate.net Studies with recombinant SULTs have shown that SULT2A1 can produce both estradiol-3-sulfate (B1217152) and estradiol-17-sulfate. researchgate.netebi.ac.uk Interestingly, the presence of other compounds, like the drug celecoxib, can alter the regioselectivity of SULT2A1, switching the major product from the 3-sulfate to the 17-sulfate form. researchgate.net

Research on different SULT1E1 genetic variants (allozymes) has demonstrated that polymorphisms can lead to significant differences in sulfating activity, which may affect the metabolism of estradiol in different individuals. nih.gov

Table 2: Sulfation of beta-Estradiol by Human SULT Isoforms

| SULT Isoform | Metabolite(s) Formed | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

|---|---|---|---|---|

| SULT1E1 (Wild-type) | Estradiol-3-sulfate | 0.08 | 13.7 | nih.gov |

| SULT2A1 | Estradiol-3-sulfate | 1.52 | 493 | researchgate.net |

| SULT2A1 | Estradiol-17-sulfate | 2.95 | 56 | researchgate.net |

Advanced Analytical Methodologies for Research Applications

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for quantifying steroid hormones, including beta-estradiol 17-acetate, due to its high sensitivity and specificity. nih.govnih.gov This technique is often preferred over gas chromatography-mass spectrometry (GC-MS/MS) as it typically offers shorter analysis times per sample. nih.gov The development of a robust LC-MS/MS method involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. nih.gov Validation ensures the method is reliable for its intended research application, assessing parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ). jsbms.jp

Ultra-high-pressure liquid chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically under 2 μm) compared to traditional HPLC, operating at higher pressures. This results in significantly improved resolution, higher peak capacity, and much faster analysis times, often reducing a 15-minute run to under 5 minutes. researchgate.netnih.gov When coupled with a tandem mass spectrometer (MS/MS), UHPLC-MS/MS provides exceptional sensitivity and selectivity for analyzing complex mixtures. europa.euresearchgate.net

For the analysis of estradiol (B170435) esters, reversed-phase columns, such as C18 or Phenyl columns, are commonly used for separation. farmaciajournal.comwaters.com The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with additives like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization efficiency. nih.govwaters.com The MS/MS detector is typically operated in multiple reaction-monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its isotopically labeled internal standard. plos.org This approach allows for the reliable quantification of this compound even at very low concentrations (pg/mL levels) in biological matrices. researchgate.net

Table 1: Example UHPLC-MS/MS Parameters for Estrogen Analysis This table is a composite example based on typical methodologies.

| Parameter | Setting | Purpose/Benefit |

| Chromatography System | Waters ACQUITY UPLC I-Class, Thermo UltiMate 3000 | High-pressure system for fast, high-resolution separation. nih.govwaters.com |

| Analytical Column | CORTECS Phenyl 2.7 μm, 2.1 × 50 mm | Phenyl chemistry provides alternative selectivity for aromatic compounds like estrogens. waters.com |

| Mobile Phase | A: Water with 0.05 mM Ammonium Fluoride; B: Methanol | Gradient elution separates compounds; ammonium fluoride can enhance negative ion formation. waters.com |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle columns to balance separation and ionization efficiency. nih.govmdpi.com |

| Mass Spectrometer | Sciex 5500 QTrap, Xevo TQ-XS | High-sensitivity triple quadrupole instruments for trace-level quantification. waters.commsacl.org |

| Ionization Source | Electrospray Ionization (ESI), APCI | ESI is common, especially after derivatization; APCI can also be used. farmaciajournal.complos.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring unique ion transitions. plos.org |

Estrogens and their esters often exhibit poor ionization efficiency in common LC-MS sources like electrospray ionization (ESI), making it difficult to achieve the low detection limits required for many research applications. mdpi.comsigmaaldrich.com To overcome this, chemical derivatization is employed. This process involves reacting the analyte with a reagent to attach a chemical group that is easily ionized, thereby significantly enhancing the MS signal. mdpi.com

Dansyl chloride is a widely used derivatization reagent for estrogens. nih.govnih.gov It reacts with the phenolic hydroxyl group on the A-ring of the steroid, attaching a dansyl moiety. sigmaaldrich.comnih.gov This derivatization improves ionization efficiency and can increase sensitivity by orders of magnitude. researchgate.net The reaction is typically performed after sample extraction by incubating the dried extract with dansyl chloride solution at an elevated temperature (e.g., 60°C) for a short period. jsbms.jpnih.gov Other derivatization agents, such as 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), have also been developed to generate permanently charged molecules for even greater sensitivity. nih.govnih.gov

The goal of sample preparation is to extract this compound from the complex biological matrix (e.g., plasma, serum, adipose tissue) and remove interfering substances like proteins and lipids that can suppress the MS signal or damage the analytical column. utoronto.camdpi.com The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE): This is a primary technique for hormone extraction from plasma or serum. farmaciajournal.com It involves mixing the aqueous sample with a water-immiscible organic solvent like a hexane/ethyl acetate (B1210297) mixture or methyl tert-butyl ether (MTBE). waters.commdpi.com The nonpolar estradiol esters partition into the organic layer, which is then separated, evaporated, and reconstituted for analysis. waters.com

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction. Samples are loaded onto a cartridge containing a solid sorbent (e.g., C18). plos.org Interfering compounds are washed away, and the analytes of interest are then eluted with a small volume of an organic solvent. plos.org For adipose tissue, which is highly complex, SPE is a crucial step to isolate steroids from the large lipid component. nih.gov Optimization may involve testing different solvent combinations; for instance, an ethanol:ethyl acetate mixture was found to significantly improve the recovery of estrogens from tissue homogenates compared to ethyl acetate alone. nih.gov

The choice of technique and solvents is optimized to maximize analyte recovery and minimize matrix effects, which are signal suppression or enhancement caused by co-eluting compounds from the sample. researchgate.net

Derivatization Strategies for Enhanced Detection in Research Samples (e.g., Dansyl Chloride)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications in Research

Gas chromatography-mass spectrometry, particularly GC-MS/MS, is a highly specific and sensitive method for the analysis of steroid esters. nih.govtandfonline.com While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS/MS remains a powerful confirmatory method. rsc.org Before analysis by GC, volatile derivatives of the steroids must be created, as the original compounds are not sufficiently volatile for this technique. nih.gov

A common derivatization strategy is silylation, which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov For example, estradiol released from its esters by hydrolysis can be derivatized to form a di-TMS ether for GC-MS analysis. nih.gov Another approach involves derivatization with reagents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl), which is suitable for detection using negative chemical ionization (NCI), a very sensitive technique. tandfonline.com Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase before being detected by the mass spectrometer. unito.it GC-MS has been successfully used to measure estradiol esters in fatty tissues, blood, and injection sites in animal models. nih.govrsc.org

Table 2: Comparison of Key Features: LC-MS/MS vs. GC-MS/MS for Estradiol Ester Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |

| Analyte State | Analyzed in liquid phase | Must be volatile; requires derivatization to increase volatility. nih.gov |

| Typical Derivatization | Optional, but often used to enhance ionization (e.g., dansylation). nih.gov | Mandatory (e.g., silylation, PFBCl). nih.govtandfonline.com |

| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase based on boiling point. |

| Sample Throughput | Generally higher; shorter run times are common with UHPLC. nih.gov | Can be lower due to longer run times and more complex sample prep. rsc.org |

| Primary Application | Gold standard for high-throughput quantification in clinical research. nih.gov | Powerful confirmatory method, excellent for structural elucidation. rsc.org |

Immunoassay Methodologies for Research Sample Analysis

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used methods for quantifying hormones like estradiol. medimabs.comd-nb.info These assays are based on the highly specific binding between an antibody and its target antigen. researchgate.net The competitive ELISA is a common format for small molecules like steroids. fn-test.com

In a competitive ELISA for estradiol, a microplate is coated with antibodies specific to estradiol. medimabs.com The sample containing an unknown amount of estradiol is added to the wells along with a fixed amount of enzyme-labeled estradiol (the conjugate). medimabs.com The unlabeled estradiol from the sample and the enzyme-labeled estradiol compete for the limited number of antibody binding sites. fn-test.com After an incubation period, the plate is washed to remove unbound components. A substrate is then added, which reacts with the bound enzyme to produce a measurable color change. medimabs.com The intensity of the color is inversely proportional to the concentration of estradiol in the original sample: a higher concentration of estradiol in the sample results in less bound enzyme and therefore a weaker color signal. medimabs.com

While immunoassays are cost-effective and suitable for screening large numbers of samples, they can sometimes lack the specificity of mass spectrometry-based methods. nih.gov Antibodies may exhibit cross-reactivity with structurally similar metabolites, which can lead to an overestimation of the true concentration, a problem that is particularly significant at low analyte levels. nih.gov Therefore, results are often confirmed using a reference method like LC-MS/MS or GC-MS/MS. nih.gov

Methodological Research on Quantification of this compound and its Metabolites in Experimental Models

Research into the function and fate of this compound requires robust methods to measure it and its various metabolites in experimental models. These metabolites can include free 17β-estradiol, estrone (B1671321), and various hydroxylated and conjugated forms. nih.govnih.gov Studies in animal models often involve analyzing a range of biological tissues and fluids, such as plasma, fat, muscle, liver, and urine, to understand the distribution and metabolism of the parent compound. nih.govnih.gov

A comprehensive analytical approach often involves a multi-step extraction procedure designed to separate different classes of metabolites. For example, a protocol might separate free estrogens from their fatty acid esters and from more polar glucuronide or sulfate (B86663) conjugates. nih.gov This allows researchers to quantify not just the parent ester but also the products of its enzymatic hydrolysis and subsequent metabolism. nih.govwku.edu The development of these methods utilizes internal standards, often deuterated or ¹³C-labeled versions of the analytes, to ensure accurate quantification across the complex extraction and analysis process. nih.govnih.gov Such methodological research has demonstrated that fatty tissues can sequester large amounts of estradiol esters, which may act as a protected store of preformed hormone. nih.gov The analysis of urine in hamster models has been used to identify specific metabolites and DNA adducts, providing insight into the compound's metabolic pathways. oup.com

Pharmacokinetic and Metabolic Research in Preclinical Models

Studies on Systemic Disposition and Clearance in Animal Models

The systemic disposition and clearance of estradiol (B170435) and its esters have been investigated in several animal models. The clearance of C-17 fatty acid esters of estradiol from the blood is relatively rapid and comparable to that of the parent compound, estradiol (E2). nih.gov This rapid clearance, despite a slow rate of metabolism for longer-chain esters, suggests the involvement of an active process in their cellular uptake. nih.gov

In a study involving female Wistar rats, the total clearance of estradiol administered intravenously was determined to be 154 ml/min per kg of body weight. inchem.org Further research in wild-type C57BL/6 mice compared the systemic clearance of 17-β-estradiol delivered in different formulations. The area under the curve (AUC), an indicator of total drug exposure, was significantly higher when delivered via a CREKA-peptide-modified nanoemulsion system compared to a standard solution, indicating slower clearance with the specialized delivery system. researchgate.netnih.gov

While specific clearance rates for beta-estradiol 17-acetate are not extensively detailed, its rapid hydrolysis to estradiol suggests that its disposition is closely linked to that of estradiol itself. The synthetic short-chain ester, this compound, behaves similarly to estradiol in its systemic partitioning. nih.gov

Table 1: Systemic Clearance and Exposure of Estradiol in Animal Models

| Compound | Animal Model | Administration Route | Clearance/Exposure Parameter | Value | Reference |

|---|---|---|---|---|---|

| Estradiol | Wistar Rat | Intravenous | Total Clearance | 154 ml/min/kg bw | inchem.org |

| 17-β-Estradiol | C57BL/6 Mice | Systemic (Solution) | AUClast in plasma | 44.9 ± 1.24 min*%/injected dose/ml | researchgate.net |

| 17-β-Estradiol | C57BL/6 Mice | Systemic (Cationic Nanoemulsion) | AUClast in plasma | 20.2 ± 1.86 min*%/injected dose/ml | researchgate.net |

| 17-β-Estradiol | C57BL/6 Mice | Systemic (CREKA-Peptide-Modified Nanoemulsion) | AUClast in plasma | 263.89 ± 21.81 min*%/injected dose/ml | researchgate.net |

Tissue Distribution and Accumulation Research (e.g., liver, kidney, brain)

The distribution of estradiol, the active metabolite of this compound, has been quantified in various tissues in preclinical models. In female Wistar rats, tissue concentrations of estradiol were consistently higher than plasma concentrations at all observed time points following both intravenous and intragastric administration. inchem.org Notably, the concentration of estradiol in the liver was found to be 20 times higher after intragastric administration compared to intravenous administration when evaluated at equivalent plasma concentrations, highlighting a significant first-pass effect in the liver. inchem.org Negligible differences were observed in the estradiol concentrations of other tissues such as the heart and brain between the two administration routes. inchem.org

Studies in mice using nanoemulsion delivery systems for 17-β-estradiol demonstrated significant accumulation in the heart, aorta, liver, and kidney. researchgate.netnih.gov The use of a CREKA-peptide-modified nanoemulsion resulted in higher accumulation in these tissues compared to a cationic nanoemulsion or a simple solution form. researchgate.netnih.gov

Research on the distribution of enzymes responsible for metabolizing this compound has been conducted in the skin of various animal models, including hairless dogs, rats, and hairless mice, indicating that the skin is a site of metabolic activity. nih.gov Furthermore, studies on the metabolism of estradiol 17-sulfate in rats have shown that the liver and kidneys possess the highest 2- and 4-hydroxylase activities, which are key enzymes in estrogen metabolism. ebi.ac.uk The brain also exhibits these metabolic activities, albeit at lower levels. ebi.ac.uk

Table 2: Tissue Distribution Characteristics of Estradiol in Rats

| Tissue | Observation | Animal Model | Reference |

|---|---|---|---|

| Liver | Concentration was 20-fold higher after intragastric vs. intravenous administration. | Wistar Rat | inchem.org |

| Heart, Brain | Negligible difference in concentration between intragastric and intravenous routes. | Wistar Rat | inchem.org |

| All Tissues Studied | Estradiol concentrations were higher than in plasma at all times. | Wistar Rat | inchem.org |

| Liver, Kidney | Highest 2- and 4-hydroxylase activities for estradiol 17-sulfate. | Rat | ebi.ac.uk |

Bioavailability Studies in Relation to Esterification in Animal Models

Esterification is a common strategy to modify the physicochemical properties of a drug, which can influence its bioavailability. However, studies in animal models suggest that for estradiol, esterification at the 17-position does not uniformly enhance oral bioavailability.

A study in rats specifically examined the oral bioavailability of 17β-estradiol and several of its ester prodrugs, including the 17-acetate. The systemic bioavailability of the parent 17β-estradiol after oral administration was found to be 4.3%. capes.gov.br For the various esters studied, the bioavailability ranged from 1.0% to 7.6%. capes.gov.br This finding indicates that in the rat model, these esters, including the acetate (B1210297), were not able to substantially shield the parent drug from extensive first-pass metabolism. capes.gov.br

In Wistar rats, the absolute bioavailability of estradiol after an intragastric dose was measured at 8.3%. inchem.org The low oral bioavailability of estradiol is primarily attributed to significant first-pass metabolism in the gut and liver. wikipedia.org Esterification is often employed to improve lipophilicity, which can enhance absorption and sustain release from injections. drugbank.com Following absorption, these esters are designed to be rapidly cleaved by esterases found in tissues like the liver and intestinal mucosa, as well as in the blood, to release the active estradiol. drugbank.comfda.gov

Investigations of Metabolism Kinetics and Half-lives in Biological Systems

The metabolism of this compound is characterized by the rapid cleavage of its acetate group to yield 17β-estradiol. In vitro studies using human serum demonstrated that this hydrolysis is extremely fast, with a calculated half-life of just 28 seconds. fda.gov This indicates that once in the systemic circulation, this compound is quickly converted to its active parent compound. fda.gov

The half-life of estradiol itself can vary significantly depending on the route of administration and the formulation used. drugbank.com For instance, a study in rats investigated 17β-estradiol-bisphosphonate conjugates and found that the choice of linker between the two molecules significantly impacted the serum half-life of the released 17β-estradiol. nih.gov A conjugate with a low-cleavage linker doubled the serum half-life to 3.78 hours, while a high-cleavage conjugate increased it approximately fourfold to 8.36 hours, compared to free 17β-estradiol. nih.gov

The metabolism of estradiol is extensive and primarily occurs via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP1A2. drugbank.com The metabolites, including estrone (B1671321) and various hydroxylated forms, are then conjugated with sulfate (B86663) or glucuronide and excreted in the urine. drugbank.com this compound is itself considered a metabolite of estradiol. medchemexpress.com

Table 4: Half-life Data for Estradiol and its Acetate Ester

| Compound | System/Model | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound | Human Serum (in vitro) | Hydrolysis Half-life | 28 seconds | fda.gov |

| 17β-Estradiol (released from low-cleavage conjugate) | Rat Serum (in vivo) | Serum Half-life | 3.78 hours | nih.gov |

| 17β-Estradiol (released from high-cleavage conjugate) | Rat Serum (in vivo) | Serum Half-life | 8.36 hours | nih.gov |

| Estradiol Valerate (B167501) | Postmenopausal Women (Oral) | Terminal Elimination Half-life | 16.9 ± 6.0 hours | drugbank.comnih.gov |

| Estradiol | Postmenopausal Women (Intravenous) | Elimination Half-life | 27.45 ± 5.65 minutes | drugbank.com |

Molecular and Cellular Mechanistic Investigations Mediated by Beta Estradiol 17 Acetate Conversion

Research on Estrogen Receptor (ERα, ERβ) Interactions and Binding Affinity

Beta-estradiol 17-acetate itself is considered essentially inactive, with studies on similar estradiol (B170435) esters showing minimal direct affinity for estrogen receptors (ERs). wikipedia.org The biological activity observed is attributed to its rapid hydrolysis into 17β-estradiol (E2) by esterases. wikipedia.org E2 binds with high affinity to both major estrogen receptor subtypes, ERα and ERβ. oup.comahajournals.org

Research indicates that the substitution of a lipophilic group like acetate (B1210297) at the C17β position does not significantly impair the binding affinity for either ERα or ERβ once converted to E2. oup.com Both ERα and ERβ can form homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ) upon ligand binding. oup.com These dimerized receptors then bind to estrogen response elements (EREs) on DNA to regulate gene transcription. oup.comahajournals.org While both receptors bind E2 with similar high affinity, they differ in their functional domains, which can lead to tissue-specific effects. ahajournals.org For instance, the transcriptional activity of ERα and ERβ can vary depending on the cellular context and receptor concentration. ahajournals.org

| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) | Reference |

| Estradiol (E2) | ERα | 100 | wikipedia.org |

| ERβ | 100 | wikipedia.org | |

| Estradiol 17β-acetate | ERα | 31-45 | wikipedia.org |

| ERβ | 24 | wikipedia.org | |

| Estrone (B1671321) (E1) | ERα | 28 | nih.gov |

| ERβ | 5 | nih.gov | |

| Ethinylestradiol (EE2) | ERα | 166 | nih.gov |

| ERβ | 89 | nih.gov |

This table presents the relative binding affinity (RBA) of various estrogens to ERα and ERβ, with estradiol set as the 100% reference. The data for estradiol 17β-acetate reflects its potency after likely conversion to estradiol.

Exploration of G-Protein Coupled Estrogen Receptor (GPR30) Activation

In addition to nuclear estrogen receptors, beta-estradiol (following conversion from its acetate form) can initiate rapid, non-genomic signaling through the G-protein coupled estrogen receptor 30 (GPR30), also known as GPER. plos.orgjneurosci.org GPR30 is a seven-transmembrane receptor that has been localized to the plasma membrane. oup.comoup.com

Activation of GPR30 by E2 can trigger a variety of downstream signaling events. plos.orgoup.com Studies have shown that GPR30 stimulation leads to the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium. plos.orgoup.com This activation can occur independently of nuclear ERs and is responsible for rapid cellular responses that are too quick to be mediated by gene transcription. plos.orgjneurosci.org For example, in certain cancer cells, both estradiol and the GPR30-specific agonist G1 can trigger the phosphorylation of downstream kinases, demonstrating the functional role of this receptor in mediating estrogenic signals. plos.org Furthermore, research indicates that GPR30 activation can be involved in the transactivation of other receptors, such as the epidermal growth factor receptor (EGFR), leading to a broader signaling network. plos.orgmdpi.com

Investigation of Intracellular Signal Transduction Cascades

The conversion of this compound to beta-estradiol initiates a multitude of intracellular signaling pathways that are crucial for mediating the diverse physiological effects of estrogens. These rapid, non-genomic actions are typically initiated at the plasma membrane and involve the activation of various kinases and second messengers. imrpress.com

The phosphatidylinositol-3-OH kinase (PI3K)/Akt pathway is a key signaling cascade modulated by beta-estradiol. nih.gov E2 has been shown to activate the PI3K/Akt pathway in an ERα-dependent manner in breast cancer cells. nih.gov This activation involves the binding of the ER to the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and subsequent phosphorylation and activation of Akt. nih.gov This pathway is implicated in cell proliferation and survival. nih.govresearchgate.net Furthermore, GPR30 activation by E2 can also stimulate the PI3K/Akt pathway, sometimes as part of a larger cascade involving EGFR and Src kinase. mdpi.comspandidos-publications.com

The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical target of beta-estradiol signaling. molbiolcell.orgmolbiolcell.org E2 can rapidly activate the ERK/MAPK pathway in various cell types, including liver cells, neurons, and breast cancer cells. molbiolcell.orgnih.govresearchgate.net This activation is often initiated by membrane-associated estrogen receptors and can occur within minutes of hormone exposure. molbiolcell.orgnih.gov The activation of ERK/MAPK can be independent of, or cross-talk with, other pathways like the PKC pathway. molbiolcell.orgmolbiolcell.org This signaling cascade plays a role in regulating cell cycle progression, DNA synthesis, and synaptic plasticity. molbiolcell.orgpnas.org Studies using membrane-impermeable E2 conjugates have confirmed that these rapid effects are initiated at the cell surface. nih.gov

Beta-estradiol can rapidly influence intracellular second messenger levels, including cyclic AMP (cAMP) and calcium (Ca2+). plos.orgnih.gov Activation of GPR30 is known to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP concentrations. plos.orgoup.com E2 has also been shown to mobilize calcium from intracellular stores, such as the endoplasmic reticulum. nih.govnih.gov This mobilization can be dependent on ERs and involve the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3). molbiolcell.orgresearchgate.net The rise in intracellular calcium can then trigger a host of downstream events, including the activation of calcium-dependent kinases and other signaling proteins. nih.gov In some cell types, the E2-induced calcium release is dependent on the ryanodine (B192298) receptor and involves a complex signaling cascade including PKC, PKA, and Erk 1/2. nih.gov

The non-receptor tyrosine kinase Src plays a pivotal role in mediating the non-genomic effects of beta-estradiol. ashpublications.orgnih.gov E2 can induce the rapid activation of Src kinase, which can then associate with engaged estrogen receptors at the cell membrane. ashpublications.orgoup.com Activated Src can initiate a cascade of downstream signaling events, including the activation of the MAPK pathway and the phosphorylation of other kinases like Pyk2. ashpublications.orgnih.gov In human platelets, E2-dependent activation of Src is mediated by ERβ and is crucial for modulating platelet function. nih.gov The involvement of Src has been demonstrated in various E2-mediated processes, including the regulation of NMDA receptor function and long-term potentiation in the hippocampus. pnas.org Inhibition of Src family kinases has been shown to block several of E2's rapid signaling effects, highlighting its importance as an upstream mediator. oup.com

cAMP and Calcium Mobilization Pathways

Cellular Responses in In Vitro Models

In vitro studies provide direct evidence of the cellular responses to this compound and its active form, 17β-estradiol. These responses include significant effects on cell adhesion, proliferation, and fundamental metabolic processes like mitochondrial bioenergetics.

Endothelial Cells: this compound has been identified as a critical factor for promoting the viability of human brain microvascular endothelial cells (hBMECs) in culture. nih.govnih.gov Its addition to the culture medium is essential for promoting both adhesion and proliferation of these cells, particularly those derived from female donors. nih.govresearchgate.net This effect is attributed to the anti-apoptotic properties of its active form, 17β-estradiol, which appears to improve the interaction between the endothelial cells and the substrate. nih.govresearchgate.net Studies also show that 17β-estradiol promotes the proliferation of human umbilical vein endothelial cells (HUVEC) and human coronary artery endothelial cells (HCAEC) through a mechanism that is dependent on estrogen receptors. ahajournals.org

Stem Cells: Estrogen also plays a significant role in regulating the proliferation of various stem cell populations.

Bone Marrow Mesenchymal Stem Cells (MSCs): Treatment with 17β-estradiol significantly increases the proliferation of human MSCs in vitro. nih.gov This effect is observed in MSCs from both male and female donors, though the effective concentration range may differ. nih.gov In canine MSCs, E2 supplementation promotes proliferation by up-regulating genes like PCNA and CCND1. bibliotekanauki.pl

Human Endometrial Stem Cells (hEnSCs): Estradiol can up-regulate the expression of neural markers in hEnSCs and promote their differentiation towards a neural lineage, highlighting its role in directing stem cell fate. medchemexpress.eu

Table 2: Effects of this compound/17β-Estradiol on Cell Adhesion and Proliferation

| Cell Type | Compound | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| Human Brain Microvascular Endothelial Cells (hBMECs) | This compound | Promotes Adhesion & Proliferation | Essential discriminating factor for viability, especially for female-derived and post-thaw cells. | nih.govnih.gov |

| Human Coronary Artery Endothelial Cells (HCAECs) | 17β-estradiol | Promotes Proliferation | Effect is inhibited by a specific ER antagonist, indicating an ER-dependent mechanism. | ahajournals.org |

| Human Bone Marrow Mesenchymal Stem Cells (MSCs) | 17β-estradiol | Increases Proliferation | Significantly increases cell proliferation at concentrations of 10⁻⁸ and 10⁻¹⁰ M. | nih.gov |

| Canine Bone Marrow Mesenchymal Stem Cells (cBMSCs) | 17β-estradiol | Promotes Proliferation | Optimal concentration of 10⁻¹¹ M upregulates pro-proliferative genes (PCNA, CCND1). | bibliotekanauki.pl |

Estrogen exerts significant influence over mitochondrial function, a critical aspect of cellular bioenergetics. Both ERα and ERβ are found within the mitochondria of cells, suggesting a direct role in regulating organelle structure and function. frontiersin.orgnih.gov

In general, 17β-estradiol is considered protective of mitochondrial function. It helps maintain oxidative phosphorylation (OXPHOS) under stress conditions, which explains some of its neuroprotective and cardioprotective effects. nih.gov For instance, E2 can attenuate H2O2-induced apoptosis in endothelial cells by preventing mitochondrial condensation and the release of cytochrome c, a key step in the intrinsic apoptotic pathway. physiology.org In ovariectomized rats, E2 replacement enhances brain mitochondrial energy-transducing capacity. oup.comresearchgate.net This positive regulation can be antagonized by certain synthetic progestins like medroxyprogesterone (B1676146) acetate, which diminishes mitochondrial protein levels and respiratory capacity. oup.com

However, the effect of E2 on mitochondrial bioenergetics can be context-dependent. In cervical cancer cells, E2 treatment led to modified mitochondrial permeability and was associated with an increase in glucose consumption and lactic acid production—hallmarks of the Warburg effect. nih.gov This suggests that in cancer cells, E2 may promote a metabolic shift towards glycolysis, which favors metabolic adaptation and survival of the tumor cells. nih.gov This shift is associated with the differential expression of genes involved in the mitochondrial electron transport chain, oxidative phosphorylation, and glycolysis. nih.gov

Regulation of Cellular Differentiation Processes

Following its conversion to 17β-estradiol, this compound plays a significant role in directing the differentiation of various cell types. Research indicates that E2 can influence the development of bone-forming cells, such as osteoblasts and mesenchymal progenitor cells, through pathways like bone morphogenetic proteins (BMPs) and Wnt/β-catenin signaling. mdpi.com The activation of the Wnt/β-catenin pathway is linked to the transcription of alkaline phosphatase (ALP) mRNA, a key marker of osteogenic differentiation. mdpi.com

In the context of the immune system, studies have shown that estrogen can suppress the production of new B lymphocytes in the bone marrow. ashpublications.org This effect is observed through the influence on undifferentiated precursors and Ig gene rearrangements. ashpublications.org Specifically, treatment with 17-β estradiol has been found to reduce the population of CD45R+ B-cell precursors and IL-7 responding cells. ashpublications.org

Furthermore, in the context of macrophage activation, the differentiation of THP-1 cells into a macrophage-like phenotype is a prerequisite for the cellular response to estrogen. nih.gov This suggests that the differentiation state of a cell is a critical determinant of its sensitivity and response to estrogen signaling.

Modulation of Fibroblast Growth and Extracellular Matrix Synthesis

This compound, through its conversion to 17β-estradiol, exerts significant control over fibroblast activity and the synthesis of the extracellular matrix (ECM). In dermal fibroblasts, E2 has been shown to increase the expression of fibronectin, a key component of the ECM. d-nb.info This effect is mediated through estrogen receptor (ER) signaling, specifically involving ERα, and downstream pathways such as p38 mitogen-activated protein kinase (MAPK). d-nb.info

In cardiac fibroblasts, 17β-estradiol and its metabolites have been found to inhibit fibroblast growth induced by fetal calf serum (FCS). ahajournals.org This includes the inhibition of DNA synthesis and collagen synthesis in a concentration-dependent manner. ahajournals.org Notably, the metabolites 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026) were more potent inhibitors than 17β-estradiol itself. ahajournals.org

Topical application of 17β-estradiol in aged human skin has been demonstrated to increase the synthesis of ECM proteins. nih.gov This is achieved by stimulating the transforming growth factor-beta (TGF-β) signaling pathway, leading to increased expression of type I procollagen. nih.gov Additionally, E2 treatment reduces the levels of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation, and increases the expression of tropoelastin and fibrillin-1, which are essential for elastic fiber formation. nih.gov

The table below summarizes the effects of 17β-estradiol on fibroblast activity and ECM synthesis.

| Cell Type | Effect of 17β-Estradiol | Key Mediators |

| Dermal Fibroblasts | Increased fibronectin expression | ERα, p38 MAPK |

| Cardiac Fibroblasts | Inhibition of FCS-induced growth, DNA synthesis, and collagen synthesis | - |

| Human Skin (in vivo) | Increased type I procollagen, tropoelastin, and fibrillin-1 synthesis; Decreased MMP-1 levels | TGF-β signaling |

Biological Effects in Animal Models (Mechanistic Focus)

Animal models have been instrumental in elucidating the in vivo mechanisms of action of this compound following its conversion to 17β-estradiol.

In murine models of atherosclerosis, such as apolipoprotein E-deficient (apoE-/-) mice, 17β-estradiol has demonstrated significant atheroprotective effects. nih.govoup.comnih.gov Administration of E2 to ovariectomized apoE-/- mice resulted in a dramatic reduction in the size and histological complexity of atherosclerotic lesions. nih.gov This protective effect appears to be largely mediated through estrogen receptor alpha (ERα). nih.gov

One of the proposed mechanisms for this atheroprotection is the modulation of vascular cell adhesion molecules. Studies have shown that E2 treatment leads to a decrease in the endothelial expression of vascular cell adhesion molecule-1 (VCAM-1) at lesion-prone sites. nih.gov However, the atheroprotective effect of estrogen was not found to be dependent on P-selectin or intercellular adhesion molecule-1 (ICAM-1). nih.gov

While E2 can favorably alter the lipid profile, the extent of its atheroprotective effect is greater than what can be explained by changes in lipid levels alone, suggesting a direct action on the vascular wall. nih.govahajournals.org The table below details the reduction in fatty streak development in different genotypes of apoE-deficient mice treated with E2.

| Mouse Genotype | Reduction in Fatty Streak Development with E2 |

| apoE(-/-) | -70.0% |

| apoE(-/-) P-selectin(-/-) | -77.4% |

| apoE(-/-) ICAM-1(-/-) | -77.1% |

The neuroprotective properties of 17β-estradiol are well-documented and are mediated through both receptor-dependent and independent mechanisms. nih.gov In animal models, E2 has been shown to provide neuroprotection against various forms of brain injury. nih.govfrontiersin.org

A key aspect of its neuroprotective action is its ability to be selectively delivered to the brain. Prodrugs like 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) are designed to convert to E2 specifically in the brain, thereby minimizing peripheral side effects. nih.gov This targeted delivery has been shown to rescue visual function and activate neuroprotective protein networks after optic nerve crush in a rat model. mdpi.com

Estrogen's neuroprotective effects are also linked to the modulation of neuroinflammation. For instance, in models of spinal cord injury-induced neuropathic pain, 17β-estradiol has been shown to attenuate pain by inhibiting the activation of microglia and astrocytes. researchgate.net

In vivo studies have highlighted the profound effects of 17β-estradiol on vascular and endothelial cells. E2 promotes vascular health by stimulating the production of nitric oxide (NO), a potent vasodilator, and by inhibiting the expression of adhesion molecules that contribute to inflammation and atherosclerosis. oup.comfrontiersin.org

The addition of 10 nM this compound to the culture medium of human brain microvascular endothelial cells (hBMECs) has been shown to be crucial for promoting their adhesion and proliferation, underscoring the protective role of estrogens on microvessels. nih.gov This effect was particularly critical for hBMECs derived from female donors. nih.gov

Furthermore, 17β-estradiol has been shown to inhibit apoptosis in cultured endothelial cells. researchgate.net This anti-apoptotic effect may be mediated by improving the interaction of endothelial cells with the substratum and increasing the tyrosine phosphorylation of focal adhesion kinase. researchgate.net

Research into the role of 17β-estradiol in pain signaling has revealed complex, modulatory effects. In rat models, E2 has been found to rapidly inhibit pain induced by an agonist of P2X1 and P2X3 receptors, which are involved in peripheral pain transduction. oup.comresearchgate.net This inhibitory effect is mediated through both estrogen receptor alpha (ERα) and G protein-coupled receptor 30 (GPR30). oup.comresearchgate.net

The signaling cascade downstream of ERα and GPR30 activation appears to involve the intracellular cAMP-PKA-ERK1/2 pathway. oup.comresearchgate.net The ERK1/2 inhibitor U0126 was able to reverse the inhibitory effect of E2 on induced pain. researchgate.net

Conversely, in other contexts, estrogens can enhance nociception. For example, in trigeminal ganglia, 17β-estradiol can indirectly increase pain sensitivity by stimulating the expression of prolactin, which in turn increases the phosphorylation of the nociceptor transducer transient receptor potential vanilloid receptor 1 (TRPV1). nih.gov However, direct application of E2 to dorsal root ganglion sensory neurons has been shown to reduce TRPV1 activation by capsaicin. nih.gov

Comparative Research and Structure Activity Relationship Studies of Estradiol Esters

Comparative Analysis of Biological Activities Across Different Estradiol (B170435) Esters

Estradiol esters, including beta-estradiol 17-acetate, are primarily prodrugs of estradiol. wikipedia.orgiiab.me They are essentially inactive in their esterified form and must undergo enzymatic hydrolysis to release the parent hormone, 17β-estradiol, to exert their biological effects. nih.gov The primary biological difference among these esters lies in their pharmacokinetic profiles, which are dictated by the nature of the ester moiety. Esterification increases the lipophilicity of estradiol, which enhances its absorption and allows for the formation of a depot in muscle and fat when administered via injection, leading to a prolonged duration of action. wikipedia.orgiiab.me

The biological activity of an estradiol ester is therefore a function of its rate of hydrolysis back to estradiol. Esters with shorter side chains, such as acetate (B1210297), are generally hydrolyzed more rapidly than those with longer chains, like valerate (B167501) or cypionate. nih.gov The C-17 fatty acid esters of estradiol are considered a unique class of nonpolar metabolites that act as potent, long-acting estrogens, representing the natural counterparts to the synthetically developed esters used in therapy. nih.gov For instance, a study comparing the uterotropic response of various esters found that E2-17-stearate produced a more sustained and greater response compared to unesterified estradiol. nih.gov In contrast, ionic conjugates like estradiol-17-glucuronide and estradiol-17-sulfate showed no significant uterotropic response. nih.gov While this compound itself was not marketed for clinical use, its properties are informative. wikipedia.org Its activity is comparable to other short-chain esters, which provide a more rapid onset but shorter duration of action than long-chain fatty acid esters. nih.gov

Relative Estrogenic Potency (REP) was determined via in-vitro assays in yeast expressing human estrogen receptors. Potency is dependent on the rate of hydrolysis to estradiol.

Investigation of Ester Moiety Influence on Receptor Binding Affinities

The binding affinity of estradiol esters to the estrogen receptor (ER) is profoundly influenced by the ester group at the C17β position. In their intact form, estradiol esters are poor ligands for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org Esters like estradiol valerate and estradiol sulfate (B86663) have been shown to possess only about 2% of the binding affinity of estradiol for the ER. wikipedia.org The phenolic hydroxyl group at the C3 position and the 17β-hydroxyl group are critical for high-affinity binding. nih.govresearchgate.net Esterification at the 17β-position obstructs the crucial interaction of the hydroxyl group with the receptor's ligand-binding domain. nih.govresearchgate.net

Consequently, any significant receptor binding affinity measured for estradiol esters in in vitro assays is generally attributed to the hydrolysis of the ester back to estradiol by esterases present in the experimental system (e.g., uterine cytosol preparations). wikipedia.orgnih.govwikipedia.org When steps are taken to minimize or prevent this hydrolysis, the binding affinity of the esters decreases dramatically, and in some cases, becomes undetectable. nih.gov For example, studies on [3H]E2-17-acetate and [3H]E2-17-valerate in assays with minimized hydrolytic activity showed that the specifically bound steroid was, in fact, hydrolyzed estradiol and not the intact ester. nih.gov

Despite this, comparative data often reports relative binding affinity (RBA) values, which reflect the practical ability of the compound to compete with labeled estradiol in a given biological matrix. This compound shows a moderate RBA, which is higher than that of longer-chain esters, likely due to its faster rate of hydrolysis during the assay. wikipedia.org

Relative Binding Affinity (RBA) values were determined via in-vitro displacement of labeled estradiol from estrogen receptors. These values are highly dependent on assay conditions and the degree of ester hydrolysis.

Relationship Between Ester Structure and Enzymatic Hydrolysis Rates

The conversion of estradiol esters into biologically active estradiol is catalyzed by non-specific esterases, which are ubiquitous in the body, particularly in the liver and blood. wikipedia.orgkarger.comgoogle.com The rate of this enzymatic hydrolysis is a critical determinant of the pharmacokinetic profile and potency of the ester prodrug. A distinct structure-activity relationship exists between the ester moiety and the hydrolysis rate.

Generally, the rate of hydrolysis is inversely related to the chain length and steric bulk of the ester group. nih.gov Short-chain esters, such as this compound, are hydrolyzed relatively quickly. nih.gov For example, in vitro studies showed that estradiol acetate is hydrolyzed very rapidly in human serum, with a half-life of approximately 28 seconds. fda.gov In one study examining the dermal metabolism of estradiol esters, the rate of appearance of estradiol followed the order: diacetate > valerate > heptanoate (B1214049) > cypionate > acetate. tandfonline.com Another study found that the enzymatic hydrolysis of the ester group at the 17th position followed first-order kinetics, with rate constants varying with the length of the alkyl chain. tandfonline.com

This relationship is crucial for designing prodrugs with specific therapeutic profiles. Rapid hydrolysis, as seen with acetate esters, leads to a faster onset of action, while slower hydrolysis of longer-chain esters like valerate or cypionate results in a more sustained, long-acting effect. nih.gov Research on 16α-carboxylic acid esters of estradiol also found that the rate of esterase hydrolysis increased with the size of the alcohol moiety in the ester, which correlated with a decrease in estrogenic action in cell-based assays. nih.gov

Impact of Esterification on Subcellular Distribution and Retention in Experimental Systems

Esterification of estradiol at the 17β-position significantly alters its physicochemical properties, most notably by increasing its lipophilicity. wikipedia.orgiiab.me This change has a profound impact on the compound's subcellular distribution and retention. While unesterified estradiol distributes between the cytosol and nucleus where its receptors are located, the more lipophilic estradiol esters exhibit different patterns of localization. nih.govnih.gov

Long-chain fatty acid esters of estradiol are readily sequestered in lipid-rich environments. nih.gov Studies have shown that these esters accumulate in adipose tissue and are incorporated into lipoproteins in the blood, such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL). nih.govoup.com This sequestration in fat and lipoproteins effectively creates a circulating and stationary reservoir of the hormone. nih.gov The ester is protected from rapid metabolism in this state and can be gradually released by the action of hormonally sensitive esterases, providing a slow-onset, sustained estrogenic signal. nih.govnih.gov

This mechanism is consistent with the delayed biological response observed for some esters. nih.gov For example, the initiation of uterine nuclear estrogen receptor formation following administration of E2-17-stearate was delayed compared to that of unesterified E2, which is consistent with the requirement for hydrolysis prior to receptor interaction. nih.gov The esterification allows the prodrug to bypass immediate action and be stored, with its subsequent release and activation being controlled by local enzymatic activity in target tissues or adjacent fat cells, potentially creating a local paracrine signaling loop. nih.gov In transfected COS-1 cells, it has been shown that upon binding a ligand like estradiol, the estrogen receptor becomes more tightly associated with the nuclear matrix. oup.com The esterified prodrugs must first be hydrolyzed to estradiol before they can induce such changes in the receptor's subnuclear distribution. nih.gov

Innovations in Prodrug Design and Delivery Research Applications

Beta-Estradiol 17-acetate as a Model for Sustained Release Prodrugs

This compound serves as a significant model compound in the research and development of sustained-release prodrugs. The core principle behind its utility lies in its nature as an ester prodrug of 17β-estradiol, the primary female sex hormone. wikipedia.orgnih.gov Esterification of estradiol (B170435) at the 17-position, as with the acetate (B1210297) group, increases the lipophilicity of the molecule. wikipedia.orgpatsnap.com This enhanced lipophilicity is a key factor that allows for the formation of a depot when administered via routes like intramuscular injection, leading to a prolonged and sustained release of the active hormone as the ester is slowly hydrolyzed by endogenous esterases. wikipedia.orgdrugbank.comdrugbank.com

The ester linkage in this compound is susceptible to enzymatic cleavage by esterases present in the body, which hydrolyze the prodrug to release the active 17β-estradiol. nih.govwikipedia.org This bio-conversion is fundamental to its function as a prodrug. The rate of this hydrolysis, and consequently the duration of action, is influenced by the nature of the ester group. Shorter-chain esters like acetate are often used to study the fundamental principles of this sustained release mechanism. nih.gov

Research has utilized this compound to explore how modifications in a prodrug's chemical structure can control its release profile. For instance, studies comparing different estradiol esters have shown that the length of the ester chain influences the rate of release and duration of action. wikipedia.org While longer-chain esters generally provide a more extended release, the acetate ester provides a valuable baseline for understanding these structure-activity relationships. nih.gov The compound's application in devices like intravaginal rings (IVRs) further highlights its role as a model for controlled-release systems. In such systems, the prodrug is released from a polymer matrix and subsequently converted to the active hormone, providing steady-state levels over an extended period. nih.govresearchgate.net

The following table summarizes the properties of this compound that make it a suitable model for sustained-release prodrug research.

| Property | Description | Significance in Prodrug Research |

| Prodrug Nature | An ester of 17β-estradiol, requiring enzymatic hydrolysis to become active. wikipedia.orgnih.gov | Allows for the study of bioactivation kinetics and the design of compounds with controlled onset and duration of action. |